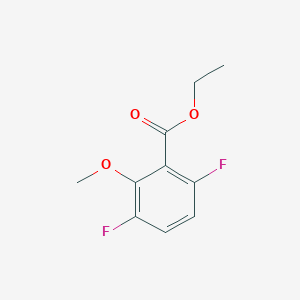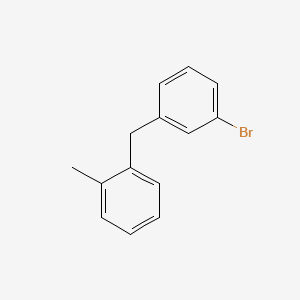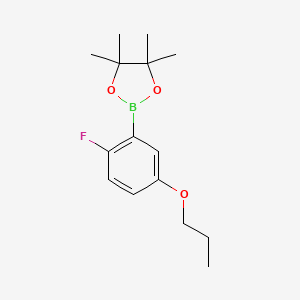
(2-Hydroxy-4,5-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-4,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3 and a molecular weight of 165.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxy and dimethyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing (2-Hydroxy-4,5-dimethylphenyl)boronic acid involves the hydroboration of alkenes or alkynes, followed by oxidation . The hydroboration reaction typically uses borane (BH3) or its derivatives, which add across the double or triple bond of the alkene or alkyne to form the corresponding organoborane. This intermediate is then oxidized to yield the boronic acid.
Industrial Production Methods
Industrial production of this compound often employs similar hydroboration-oxidation techniques but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-4,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Borates
Reduction: Boranes
Substitution: Biaryl compounds (in Suzuki-Miyaura coupling)
Applications De Recherche Scientifique
(2-Hydroxy-4,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-4,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Hydroxyphenylboronic acid
- 2,4-Dimethylphenylboronic acid
Uniqueness
(2-Hydroxy-4,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .
Propriétés
IUPAC Name |
(2-hydroxy-4,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZPIBRCGINSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1O)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B8207334.png)


